molecular formula C13H14N3O7S- B13058018 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate

Cat. No.: B13058018
M. Wt: 356.33 g/mol
InChI Key: FWQMPGXKXWEVDO-WYMLVPIESA-M
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Description

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, a cyclohexylidene moiety, and an aminomethanesulfonate group

Preparation Methods

The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexylidene intermediate: This step involves the reaction of cyclohexanone with a suitable reagent to form the cyclohexylidene intermediate.

    Introduction of the dinitrophenyl group: The cyclohexylidene intermediate is then reacted with 2,4-dinitrophenylhydrazine to introduce the dinitrophenyl group.

    Formation of the aminomethanesulfonate group: Finally, the compound is reacted with methanesulfonyl chloride in the presence of a base to form the aminomethanesulfonate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethanesulfonate group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic conditions, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate involves its interaction with specific molecular targets. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The cyclohexylidene moiety may enhance the compound’s binding affinity to its targets, while the aminomethanesulfonate group can facilitate its solubility and transport within biological systems. The exact pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different functional groups or substituents.

    This compound: Another similar compound with variations in the cyclohexylidene or aminomethanesulfonate groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N3O7S-

Molecular Weight

356.33 g/mol

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]methanesulfonate

InChI

InChI=1S/C13H15N3O7S/c17-15(18)9-5-6-11(13(7-9)16(19)20)10-3-1-2-4-12(10)14-8-24(21,22)23/h5-7,10H,1-4,8H2,(H,21,22,23)/p-1/b14-12+

InChI Key

FWQMPGXKXWEVDO-WYMLVPIESA-M

Isomeric SMILES

C1CC/C(=N\CS(=O)(=O)[O-])/C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CCC(=NCS(=O)(=O)[O-])C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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